

N-Desmethyl imatinib: A Comprehensive Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: *N-Desmethyl imatinib*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the solubility characteristics of **N-Desmethyl imatinib**, the primary active metabolite of the targeted anticancer agent imatinib. A thorough understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays. This document presents quantitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes the key signaling pathway affected by imatinib and its metabolite.

Quantitative Solubility Data

The solubility of **N-Desmethyl imatinib** has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems for their experimental needs.

Organic Solvent	Chemical Formula	Solubility (mg/mL)	Molar Concentration (mM) ¹	Temperature
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	~14[1][2] - 99[3]	~29.2 - 206.4	Not Specified
Dimethylformamide (DMF)	C ₃ H ₇ NO	~16[1][2]	~33.4	Not Specified
Ethanol	C ₂ H ₅ OH	~0.2[1][2][4]	~0.42	Not Specified
Methanol	CH ₃ OH	Soluble[5]	Data not available	Not Specified

¹Molar concentration calculated using the molecular weight of **N-Desmethyl imatinib** (479.58 g/mol)[4].

Experimental Protocol for Solubility Determination

While specific experimental details from the data sources are not extensively provided, a generalized and widely accepted protocol for determining the kinetic solubility of a compound like **N-Desmethyl imatinib** in an organic solvent is outlined below. This method is commonly employed in drug discovery settings.[6][7]

Objective: To determine the kinetic solubility of **N-Desmethyl imatinib** in a selected organic solvent.

Materials:

- **N-Desmethyl imatinib** powder
- High-purity Dimethyl Sulfoxide (DMSO)
- Selected organic solvents (e.g., ethanol, methanol, acetonitrile)
- Phosphate-buffered saline (PBS), pH 7.4

- 96-well microplates (polypropylene for compound storage, UV-transparent for analysis)
- Automated liquid handler or calibrated multichannel pipettes
- Plate shaker
- Centrifuge with a plate rotor
- UV-Vis microplate reader

Methodology:

- **Preparation of Stock Solution:** A high-concentration stock solution of **N-Desmethyl imatinib** is prepared by dissolving the compound in 100% DMSO. For example, a 10 mM stock solution can be made.
- **Serial Dilution:** The stock solution is serially diluted in the selected organic solvent to create a range of concentrations.
- **Addition to Aqueous Buffer:** An aliquot of each dilution is added to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4) to induce precipitation of the less soluble compound. The final concentration of the organic solvent should be kept low and consistent across all wells (typically 1-5%).
- **Equilibration:** The plate is sealed and agitated on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature to allow the system to reach a state of metastable equilibrium.
- **Removal of Precipitate:** The plate is centrifuged at high speed to pellet the precipitated compound.
- **Quantification:** A supernatant aliquot from each well is carefully transferred to a new UV-transparent microplate. The concentration of the dissolved **N-Desmethyl imatinib** in the supernatant is determined by measuring the UV absorbance at a specific wavelength (e.g., 270 nm)[1][2]. A calibration curve, prepared from dilutions of the stock solution in the assay buffer containing the same percentage of the organic solvent, is used to convert absorbance values to concentration.

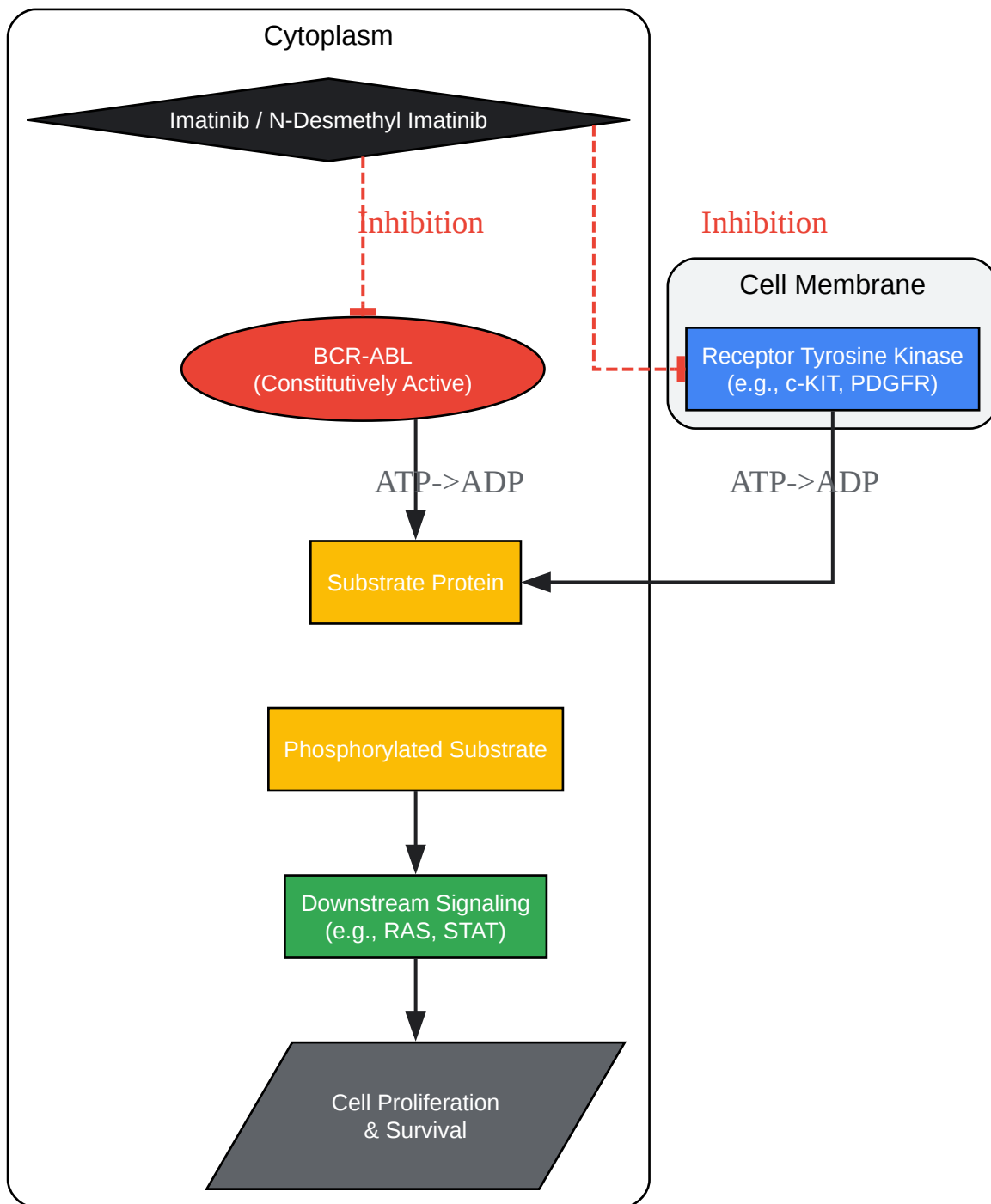
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.

Imatinib and N-Desmethyl Imatinib Mechanism of Action

N-Desmethyl imatinib is the major active metabolite of imatinib and shares a similar mechanism of action.^{[1][8]} Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).^{[9][10][11]} In diseases like chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.^[12] Imatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell growth.^{[9][13]}

Below is a diagram illustrating the simplified signaling pathway inhibited by imatinib.

Imatinib Mechanism of Action

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Caption: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases and BCR-ABL by Imatinib.

Conclusion

This technical guide provides essential solubility data and procedural insights for researchers working with **N-Desmethyl imatinib**. The significant variance in reported DMSO solubility highlights the importance of empirical determination within the specific assay conditions being used. The provided experimental protocol offers a robust starting point for such evaluations. A clear understanding of both the solubility and the mechanism of action is fundamental to advancing research and development involving this important therapeutic agent and its active metabolite.

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